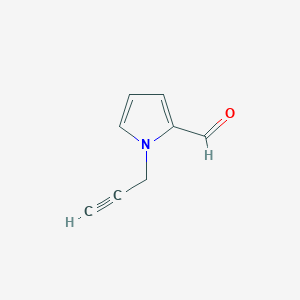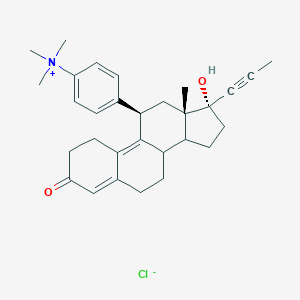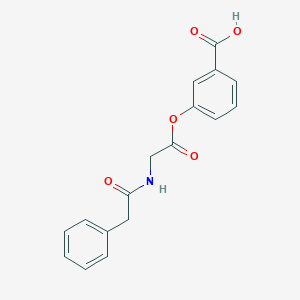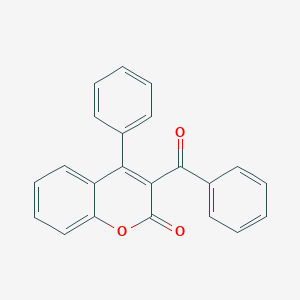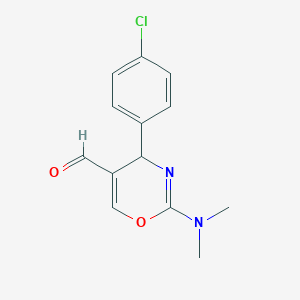
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chlorin e6 or Ce6 and belongs to the group of photosensitizers.
作用機序
Chlorin e6 works by absorbing light energy and transferring it to nearby molecules, causing them to become excited and reactive. In PDT, Chlorin e6 is selectively taken up by cancer cells and, upon exposure to light, produces reactive oxygen species that cause cell death. In bacterial infections, Chlorin e6 is taken up by bacteria and, upon exposure to light, produces reactive oxygen species that kill the bacteria.
生化学的および生理学的効果
Chlorin e6 has been shown to have minimal toxicity and is well-tolerated by the body. However, it can cause photosensitivity, which is a sensitivity to light that can result in skin irritation and other adverse effects. In addition, Chlorin e6 can accumulate in the liver and spleen, which can limit its use in certain applications.
実験室実験の利点と制限
One of the main advantages of Chlorin e6 is its high absorbance of light in the red region of the spectrum, which makes it an effective photosensitizer for PDT. However, its limited solubility in water can make it difficult to work with in certain applications. In addition, its accumulation in the liver and spleen can limit its use in certain animal models.
将来の方向性
There are several future directions for the study of Chlorin e6. One area of research is the development of new methods for the synthesis of Chlorin e6 that are more efficient and cost-effective. Another area of research is the development of new applications for Chlorin e6, such as its use in the treatment of viral infections. Finally, there is a need for further research into the mechanism of action of Chlorin e6 and its potential effects on the body.
合成法
The synthesis of 4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of sodium methoxide. The resulting product is then treated with acetic anhydride to obtain the final product, Chlorin e6. This method is widely used in laboratories to synthesize Chlorin e6 in large quantities.
科学的研究の応用
Chlorin e6 has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and environmental science. In medicine, Chlorin e6 is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. It has also been studied for its potential application in the treatment of bacterial infections. In biotechnology, Chlorin e6 is used as a fluorescent probe to study the structure and function of proteins. In environmental science, Chlorin e6 is used as a marker for the detection of organic pollutants in water.
特性
CAS番号 |
104409-68-9 |
|---|---|
製品名 |
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)13-15-12(10(7-17)8-18-13)9-3-5-11(14)6-4-9/h3-8,12H,1-2H3 |
InChIキー |
JRONMNKUKLXTOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
同義語 |
2-Dimethylamino-4-(p-chlorophenyl)-(4H)-1,3-oxazine-5-carboxaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



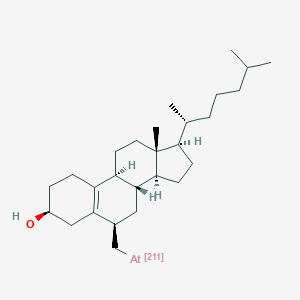
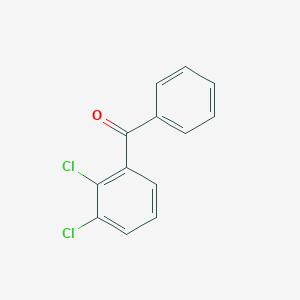
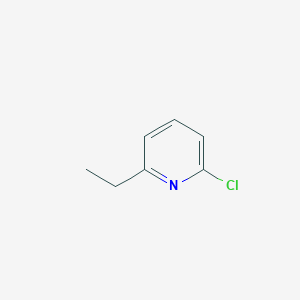
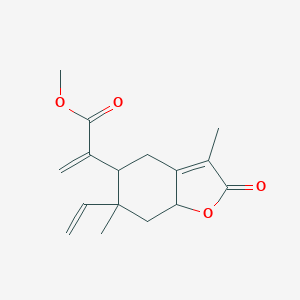
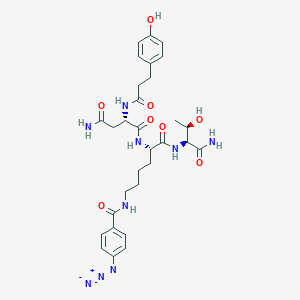
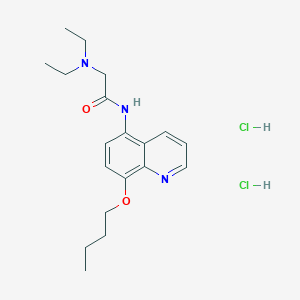
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
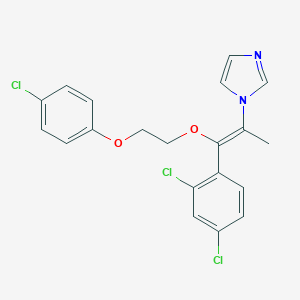
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)
